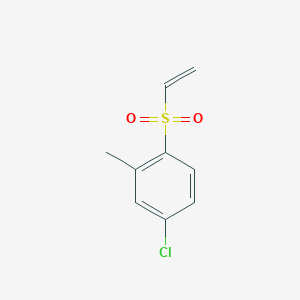
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a chloro group, an ethenesulfonyl group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(ethenesulfonyl)-2-methylbenzene typically involves the sulfonylation of 4-chloro-2-methylbenzene with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Reduction: The ethenesulfonyl group can be reduced to the corresponding sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.
Reduction: The major product is the corresponding sulfonyl derivative.
科学研究应用
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-1-(ethenesulfonyl)-2-methylbenzene involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it useful in the study of enzyme inhibition, where it can modify the active site of enzymes and prevent substrate binding. The molecular targets include enzymes with nucleophilic residues, such as serine, cysteine, and lysine.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylbenzenesulfonyl chloride: Similar structure but lacks the ethenesulfonyl group.
4-Chloro-1-(methylsulfonyl)-2-methylbenzene: Similar structure but has a methylsulfonyl group instead of an ethenesulfonyl group.
4-Chloro-1-(ethenesulfonyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene is unique due to the presence of both the ethenesulfonyl and methyl groups, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
CAS 编号 |
94243-49-9 |
|---|---|
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC 名称 |
4-chloro-1-ethenylsulfonyl-2-methylbenzene |
InChI |
InChI=1S/C9H9ClO2S/c1-3-13(11,12)9-5-4-8(10)6-7(9)2/h3-6H,1H2,2H3 |
InChI 键 |
RFDDSRGZDHPLJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

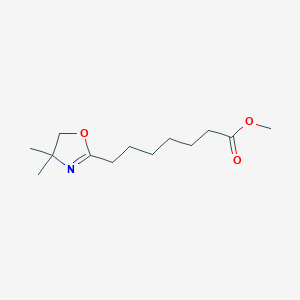
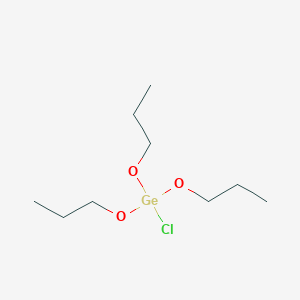
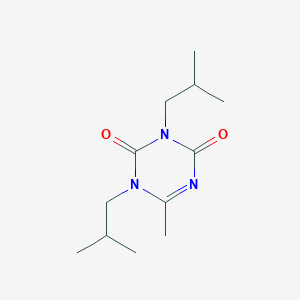

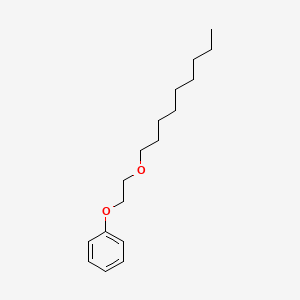
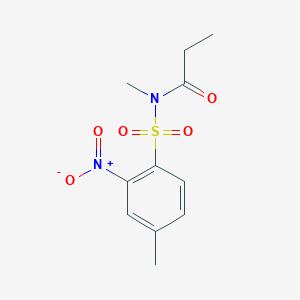
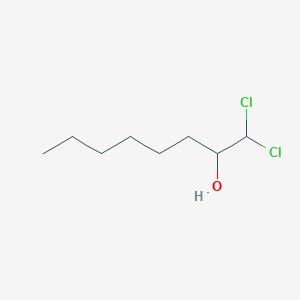


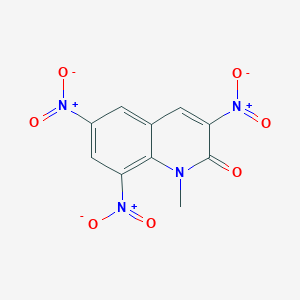
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

